

# (2-Bromoethyl)trimethylsilane: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Bromoethyl)trimethylsilane

Cat. No.: B057555

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**(2-Bromoethyl)trimethylsilane** (CAS No. 18156-67-7) is a versatile organosilicon reagent with significant applications in organic synthesis. Its unique bifunctional nature, possessing both a reactive bromide and a stable trimethylsilyl group, allows for its use in a variety of transformations, including as a precursor to the 2-(trimethylsilyl)ethyl (TMSE) protecting group, in the formation of vinylsilanes, and as a key component in carbon-carbon bond-forming reactions. This guide provides a detailed overview of its properties, synthesis, and reactivity, complete with experimental protocols and mechanistic insights.

## Physicochemical and Spectroscopic Data

**(2-Bromoethyl)trimethylsilane** is a colorless to pale yellow liquid with a characteristic odor.<sup>[1]</sup> It is soluble in common organic solvents such as chloroform, while having limited solubility in dimethyl sulfoxide (DMSO).<sup>[2]</sup> A summary of its key physical and identifying properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **(2-Bromoethyl)trimethylsilane**

Property	Value	Reference
CAS Number	18156-67-7	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>13</sub> BrSi	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	181.15 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	64-65 °C (at 39 Torr)	<a href="#">[2]</a>
Density	1.15 g/mL	<a href="#">[2]</a>
Synonyms	2-(Trimethylsilyl)ethyl bromide	<a href="#">[3]</a>
Canonical SMILES	C--INVALID-LINK--(C)CCBr	<a href="#">[4]</a>
InChIKey	HYRIFSNOTHOUQJ- UHFFFAOYSA-N	<a href="#">[5]</a>

Due to the lack of publicly available experimental spectroscopic data, representative predicted values and data for structurally similar compounds are provided for reference. The anticipated <sup>1</sup>H NMR spectrum would feature signals for the trimethylsilyl group and the two methylene groups of the ethyl chain. The <sup>13</sup>C NMR spectrum would similarly show distinct peaks for each carbon atom.

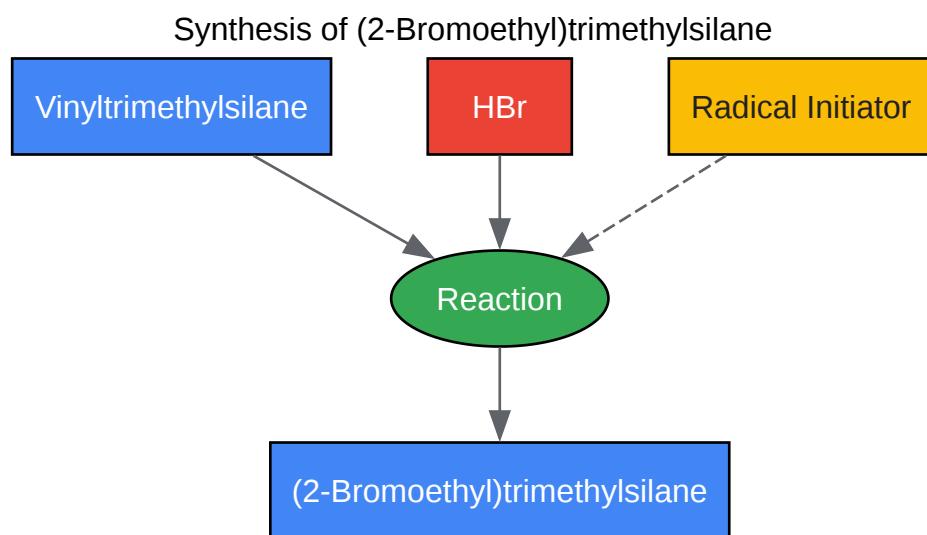
## Synthesis

A common and effective method for the synthesis of **(2-Bromoethyl)trimethylsilane** is the anti-Markovnikov hydrobromination of vinyltrimethylsilane. This reaction typically proceeds via a radical mechanism, often initiated by UV light or a radical initiator.

### Experimental Protocol: Synthesis of **(2-Bromoethyl)trimethylsilane**

- Materials: Vinyltrimethylsilane, hydrogen bromide (HBr), radical initiator (e.g., AIBN or benzoyl peroxide), anhydrous solvent (e.g., hexane or CCl<sub>4</sub>).
- Procedure:
  - In a flask equipped with a gas inlet and a condenser, dissolve vinyltrimethylsilane in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

- Add a catalytic amount of the radical initiator.
- Cool the mixture in an ice bath and bubble dry hydrogen bromide gas through the solution.
- Monitor the reaction progress using techniques such as GC or TLC.
- Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to yield **(2-Bromoethyl)trimethylsilane**.



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Caption: Anti-Markovnikov addition of HBr to vinyltrimethylsilane.

## Chemical Reactivity and Applications

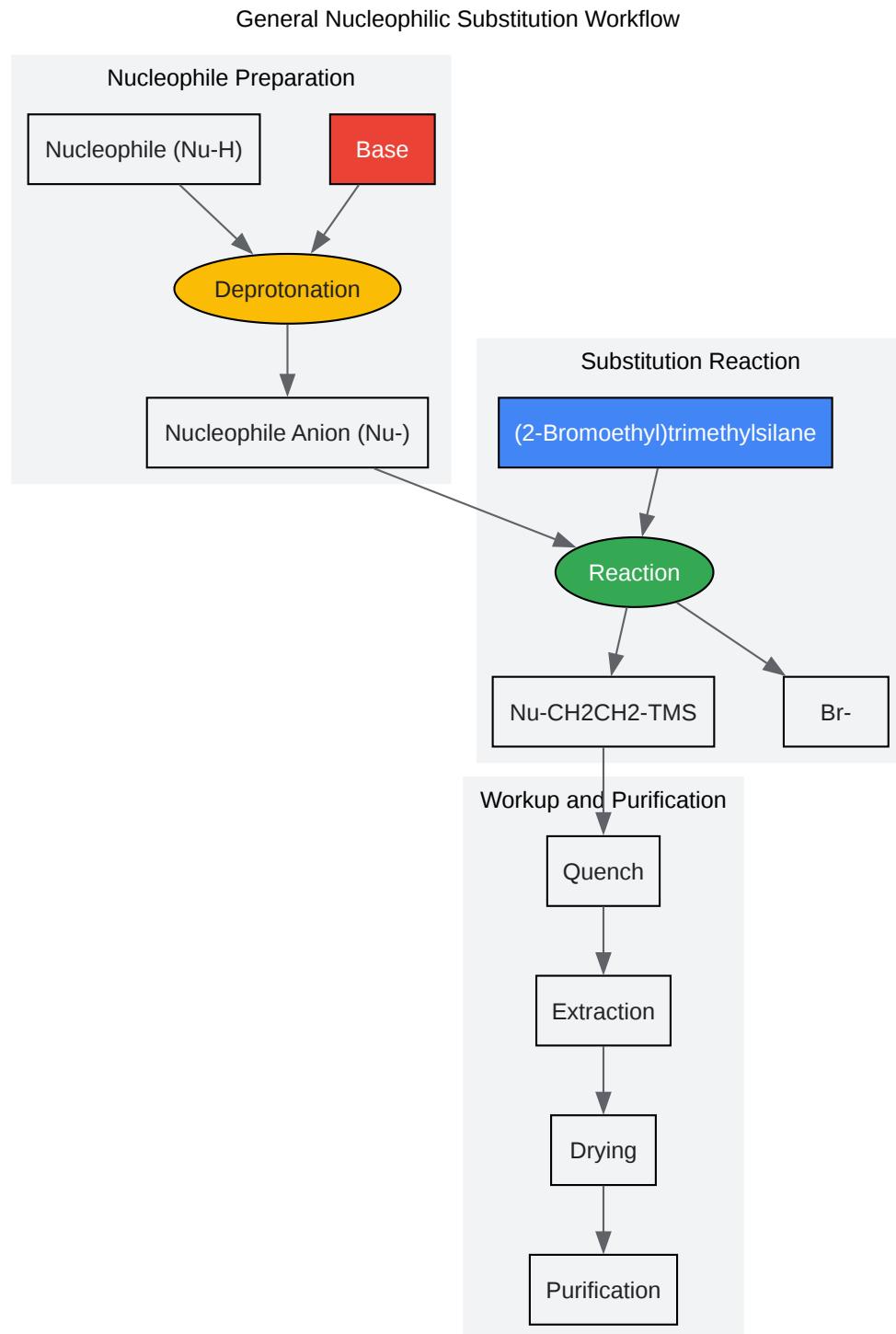
The reactivity of **(2-Bromoethyl)trimethylsilane** is dominated by the presence of the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions.

## Nucleophilic Substitution Reactions

**(2-Bromoethyl)trimethylsilane** readily reacts with a wide range of nucleophiles to introduce the 2-(trimethylsilyl)ethyl moiety into various molecules. These reactions typically follow an  $S_N2$  mechanism.

### Experimental Protocol: General Nucleophilic Substitution

- Materials: **(2-Bromoethyl)trimethylsilane**, nucleophile (e.g., alcohol, amine, thiol, or carbanion), suitable solvent (e.g., THF, DMF, or acetonitrile), and a base if required (e.g., NaH,  $K_2CO_3$ , or  $Et_3N$ ).
- Procedure:
  - If the nucleophile is not already an anion, deprotonate it using an appropriate base in an anhydrous solvent under an inert atmosphere.
  - Add **(2-Bromoethyl)trimethylsilane** to the solution of the nucleophile at a suitable temperature (often starting at 0 °C and warming to room temperature).
  - Stir the reaction mixture until completion, monitoring by TLC or GC.
  - Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
  - Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt.
  - Remove the solvent in vacuo and purify the product by column chromatography or distillation.



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Caption: Workflow for nucleophilic substitution reactions.

## Formation of Vinylsilanes

Treatment of **(2-Bromoethyl)trimethylsilane** with a strong, non-nucleophilic base can induce an E2 elimination reaction to produce vinyltrimethylsilane.

Experimental Protocol: Synthesis of Vinyltrimethylsilane

- Materials: **(2-Bromoethyl)trimethylsilane**, a strong base (e.g., potassium tert-butoxide or DBU), and a suitable anhydrous solvent (e.g., THF or tert-butanol).
- Procedure:
  - Dissolve **(2-Bromoethyl)trimethylsilane** in the anhydrous solvent under an inert atmosphere.
  - Add the strong base portion-wise or as a solution in the same solvent, controlling the temperature as the reaction may be exothermic.
  - Stir the mixture at room temperature or with gentle heating to drive the reaction to completion.
  - Monitor the formation of the volatile vinyltrimethylsilane by GC.
  - The product can often be isolated by direct distillation from the reaction mixture. Alternatively, perform an aqueous workup followed by extraction and distillation.

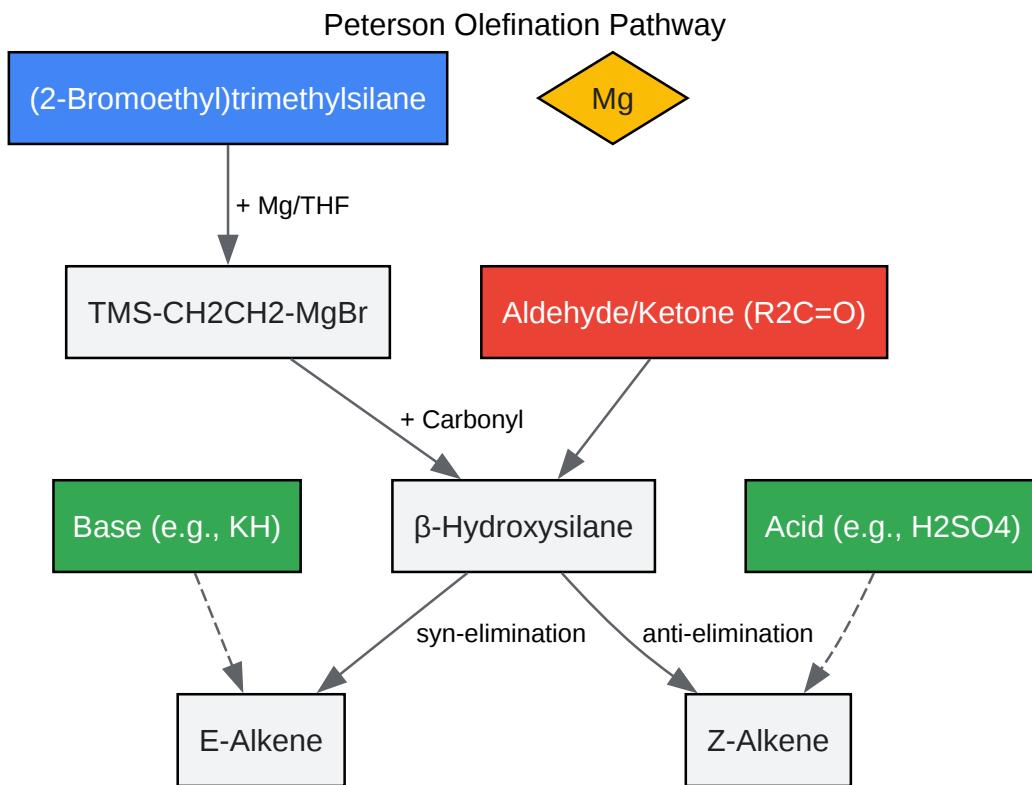
## Grignard Reagent Formation and Peterson Olefination

**(2-Bromoethyl)trimethylsilane** can be converted into its corresponding Grignard reagent, 2-(trimethylsilyl)ethylmagnesium bromide. This organometallic reagent can then be used in various reactions, most notably as a precursor in the Peterson olefination to form alkenes.

The Grignard reagent adds to an aldehyde or ketone to form a  $\beta$ -hydroxysilane intermediate. Subsequent elimination of the hydroxyl and trimethylsilyl groups yields the alkene. The stereochemical outcome of the elimination can be controlled by the choice of acidic or basic conditions.

Experimental Protocol: Two-Step Peterson Olefination

- Step 1: Grignard Reagent Formation
  - Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
  - Add a solution of **(2-Bromoethyl)trimethylsilane** in anhydrous THF dropwise to initiate the Grignard formation.
  - Maintain a gentle reflux until the magnesium is consumed. The resulting solution is 2-(trimethylsilyl)ethylmagnesium bromide.
- Step 2: Reaction with Carbonyl and Elimination
  - Cool the Grignard reagent to 0 °C and add a solution of the desired aldehyde or ketone in anhydrous THF dropwise.
  - After the addition is complete, allow the reaction to warm to room temperature and stir until the starting carbonyl is consumed.
  - For syn-elimination (to form the E-alkene from the erythro intermediate): Add a base such as potassium hydride (KH) to the reaction mixture.
  - For anti-elimination (to form the Z-alkene from the erythro intermediate): Quench the reaction with a mild acid (e.g., saturated aqueous NH<sub>4</sub>Cl) to isolate the β-hydroxysilane, which can then be treated with a stronger acid (e.g., sulfuric or acetic acid) to induce elimination.
  - Perform an aqueous workup, extract the product, dry the organic layer, and purify by chromatography or distillation.



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Caption: Formation of alkenes via Peterson olefination.

## Safety Information

**(2-Bromoethyl)trimethylsilane** is a flammable liquid and vapor.<sup>[6]</sup> It is corrosive and causes severe skin burns and eye damage.<sup>[6]</sup> It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from heat and open flames.<sup>[6]</sup>

This technical guide serves as a comprehensive resource for understanding the properties, synthesis, and applications of **(2-Bromoethyl)trimethylsilane**. The provided protocols and diagrams are intended to facilitate its effective and safe use in the research and development of new chemical entities.

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- To cite this document: BenchChem. [(2-Bromoethyl)trimethylsilane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057555#2-bromoethyl-trimethylsilane-literature-review>]

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